molecular formula C8H5ClIN B177018 6-chloro-5-iodo-1H-indole CAS No. 122509-74-4

6-chloro-5-iodo-1H-indole

Cat. No. B177018
M. Wt: 277.49 g/mol
InChI Key: KHJBSNUBUOHZAG-UHFFFAOYSA-N
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Description

6-chloro-5-iodo-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Synthesis Analysis

The synthesis of indole derivatives, including 6-chloro-5-iodo-1H-indole, has been a subject of interest among researchers . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives .


Molecular Structure Analysis

The molecular structure of 6-chloro-5-iodo-1H-indole consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole . The molecular formula is C8H5ClIN .


Chemical Reactions Analysis

Indole derivatives, including 6-chloro-5-iodo-1H-indole, show various biologically vital properties . They are used in the synthesis of various bioactive compounds .

Scientific Research Applications

Indole Synthesis and Classification

The study of indole synthesis, a key area in organic chemistry due to indole's presence in numerous bioactive compounds, has seen significant advances. A comprehensive classification of indole synthesis methods is provided, highlighting the diversity and complexity of strategies to create indole and its derivatives, essential for understanding the synthetic approaches to compounds like 6-chloro-5-iodo-1H-indole (Taber & Tirunahari, 2011).

Functionalization of Indole

The modification of indole at specific positions, such as the C2 functionalization via umpolung techniques, demonstrates the chemical versatility of indole derivatives for potential applications in synthetic and pharmaceutical chemistry. This review focuses on the methods and importance of C2 functionalization, underscoring the relevance of such modifications for derivatives like 6-chloro-5-iodo-1H-indole in medicinal chemistry (Deka, Deb, & Baruah, 2020).

Biological and Medicinal Applications

Indole derivatives, including structures akin to 6-chloro-5-iodo-1H-indole, exhibit a broad spectrum of biological and medicinal activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The review on the chemistry and biology of indoles and indazoles highlights the significant potential of these compounds in drug development and therapy (Ali et al., 2013).

Gut Microbiota and Indole Derivatives

Research on gut microbiota-derived indole and its derivatives has shown that these compounds play crucial roles in maintaining intestinal homeostasis and influencing liver metabolism and the immune response. This underlines the therapeutic prospects of indole derivatives in treating intestinal and liver diseases, suggesting potential research applications for 6-chloro-5-iodo-1H-indole in these areas (Li et al., 2021).

Antiviral Applications

The unique property of indole derivatives to mimic the structure of peptides and bind reversibly to enzymes has opened up opportunities for novel drugs with various modes of action, including antiviral agents. This review specifically focuses on the development of indole derivatives as antiviral agents, providing a perspective on how 6-chloro-5-iodo-1H-indole could be applied in this context (Zhang, Chen, & Yang, 2014).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of effective techniques to produce functionalized indoles has garnered a lot of interest in synthetic organic chemistry .

properties

IUPAC Name

6-chloro-5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJBSNUBUOHZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312093
Record name 6-Chloro-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-iodo-1H-indole

CAS RN

122509-74-4
Record name 6-Chloro-5-iodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122509-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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